4-ethenyl-1H-imidazole

Vue d'ensemble

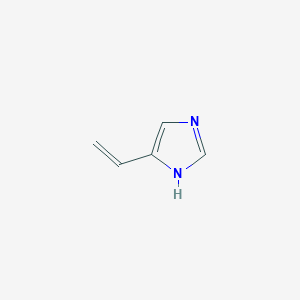

Description

4-ethenyl-1H-imidazole is a compound with the molecular weight of 94.12 . It is also known by its IUPAC name, 4-vinyl-1H-imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of imidazole was confirmed by 1H NMR and 13C NMR studies .Chemical Reactions Analysis

Recent research on the synthesis of imidazoles has highlighted methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . These include transition metal-catalyzed reactions and reductive cyclization reactions .Applications De Recherche Scientifique

Medicine: Anticancer and Antimicrobial Applications

5-Vinyl-1H-imidazole derivatives are extensively studied for their biological activities . They are crucial in synthesizing biologically active molecules, including anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , antiviral drugs , and enzyme inhibitors . These compounds can interact with various biological targets, offering pathways for developing new therapeutic agents.

Synthetic Chemistry: Catalysts and Green Chemistry

In synthetic chemistry, 5-Vinyl-1H-imidazole plays a role in green chemistry and organometallic catalysis . It’s used in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs) , which are valuable for their low toxicity and environmental impact. These applications demonstrate the compound’s versatility and its contribution to more sustainable chemical practices.

Industry: Functional Monomers

The industrial application of 5-Vinyl-1H-imidazole includes its use as a functional monomer in the synthesis of molecularly imprinted polymers . These polymers have specific cavities designed for molecular recognition, which is essential for sensors, separation processes, and drug delivery systems.

Advanced Materials: Magnetic Microbeads

Another innovative application is the preparation of magnetic-poly (divinylbenzene-1-vinylimidazole) microbeads . These microbeads can be used in biomedical applications, such as targeted drug delivery and magnetic separation techniques, due to their magnetic properties and functional surfaces.

Environmental Science: Ion Imprinted Polymers

5-Vinyl-1H-imidazole is instrumental in creating ion imprinted polyvinylimidazole-silica hybrid copolymer (IIHC) . This material is designed for selective ion recognition, which is particularly useful in environmental monitoring and the removal of heavy metals from water.

Coatings and Inks: Pigment Dispersants

In the field of coatings and inks, 5-Vinyl-1H-imidazole acts as a comonomer in acrylic copolymers and is utilized in pigment dispersants . It enhances the dispersion of organic pigments in solvent-based or UV curable formulations, improving the quality and stability of the final product.

Adhesives: Reactive Diluent

The compound serves as a reactive diluent in UV-cured adhesives . By participating in the curing process, it contributes to the adhesive’s final properties, such as its viscosity, bonding strength, and durability.

Agriculture: Plant Growth Regulators

Imidazole derivatives, including 5-Vinyl-1H-imidazole, are used as selective plant growth regulators , fungicides , and herbicides . These applications are crucial for enhancing agricultural productivity and managing plant diseases.

Mécanisme D'action

Target of Action

5-Vinyl-1H-imidazole, also known as 4-ethenyl-1H-imidazole or 5-Ethenyl-1H-imidazole, is a type of imidazole compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They interact with a variety of targets, including enzymes like Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes.

Mode of Action

Generally, imidazoles can bind to their targets and induce changes in their function . The interaction between 5-Vinyl-1H-imidazole and its targets could lead to changes in the targets’ activity, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Imidazoles are involved in a variety of biochemical pathways. They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . The exact biochemical pathways affected by 5-Vinyl-1H-imidazole would depend on its specific targets and their roles in these pathways.

Pharmacokinetics

The properties of imidazole compounds can be influenced by factors such as their structure and the presence of functional groups

Result of Action

The molecular and cellular effects of 5-Vinyl-1H-imidazole’s action would depend on its specific targets and the changes induced in these targets. For instance, if the compound inhibits an enzyme involved in a disease pathway, this could result in therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Vinyl-1H-imidazole. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of certain ions or molecules could either enhance or inhibit the compound’s interaction with its targets .

Safety and Hazards

The safety information for 4-ethenyl-1H-imidazole includes several hazard statements such as H302, H312, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Orientations Futures

Imidazole derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

Propriétés

IUPAC Name |

5-ethenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQZDNQHLGFBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-76-8 | |

| Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501027781 | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Vinyl-1H-imidazole | |

CAS RN |

25189-76-8, 3718-04-5 | |

| Record name | NSC114471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.